molecular formula C22H21N3O6S B2436715 6-hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione CAS No. 1185163-68-1

6-hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2436715
CAS No.: 1185163-68-1
M. Wt: 455.49
InChI Key: SFPZACPXVBKTKI-UHFFFAOYSA-N
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Description

6-hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a high-purity chemical compound intended for research and development purposes. This complex molecule features a hybrid structure combining pyrimidinedione and sulfonyl-indole moieties, a design seen in various pharmacologically active compounds . The presence of these functional groups suggests potential for investigating its activity in biochemical pathways. Researchers may explore its application as a key intermediate in organic synthesis or as a candidate for screening in various biological assays. The structural complexity of this reagent requires stringent quality control. It is supplied with comprehensive analytical data, including HPLC chromatograms and NMR spectroscopy reports, to ensure identity and purity for critical research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure compliance with all applicable local and international regulations for the handling, storage, and disposal of the substance.

Properties

IUPAC Name

5-[[1-(benzenesulfonyl)-5-methoxyindol-3-yl]methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c1-23-20(26)18(21(27)24(2)22(23)28)11-14-13-25(19-10-9-15(31-3)12-17(14)19)32(29,30)16-7-5-4-6-8-16/h4-10,12-13,26H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPZACPXVBKTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials and Initial Reactions: : The synthesis begins with readily available precursors like indole derivatives and pyrimidinedione. The methoxy and sulfonyl functionalities are introduced via controlled electrophilic aromatic substitution reactions.

  • Intermediate Formation: : The methylation and sulfonylation reactions form key intermediates, which are then subjected to further functionalization to introduce the hydroxy and methoxy groups.

  • Final Steps: : The final compound is obtained through a series of purification steps, including recrystallization and column chromatography, ensuring high purity and yield.

Industrial Production Methods

Industrial-scale production involves optimized reaction conditions to ensure maximum yield and efficiency. Automation and continuous flow reactors are often employed to scale up the reactions. Catalysts and solvents are chosen to minimize costs and environmental impact while maintaining high selectivity and efficiency.

Chemical Reactions Analysis

Hydrazine Condensation

The synthesis often begins with hydrazine derivatives (e.g., 6-hydrazino-1-isobutylpyrimidine-2,4(1H,3H)-dione). These react with indole aldehydes (e.g., 5-bromo-1H-indole-3-carbaldehyde) to form Schiff bases, followed by cyclization to generate the pyrimidinedione-indole framework .

Mechanistic Steps :

  • Nucleophilic Attack : Hydrazine attacks the aldehyde carbonyl.

  • Imine Formation : Proton transfer leads to a Schiff base intermediate.

  • Cyclization : Intramolecular attack by the pyrimidine ring forms the fused heterocycle.

Sulfonylation

The phenylsulfonyl group is introduced via nucleophilic aromatic substitution on the indole moiety. This step enhances stability and biological activity by modifying lipophilicity and electron density.

Reaction Conditions :

  • Reagents : Phenylsulfonyl chloride, base (e.g., NaOH).

  • Solvent : DMF or dichloromethane.

  • Temperature : Room temperature to 50°C.

Analytical Techniques

Technique Purpose Key Observations
TLC Monitoring reaction progressRf values for intermediates and final product
NMR Structural confirmationSplitting patterns for hydroxy, methoxy, and sulfonyl groups
HPLC Purity assessmentRetention time and peak integration

Research Challenges

  • Selectivity : Balancing reactivity of multiple functional groups (hydroxy, methoxy, sulfonyl) during synthesis.

  • Scalability : Optimizing multi-step workflows for industrial production.

  • Biological Validation : Confirming in vivo efficacy and toxicity profiles.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological activities:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The indole and pyrimidinedione moieties are known to interact with cellular pathways involved in cancer proliferation and survival. Studies have shown that derivatives of pyrimidinediones can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

The presence of the indole structure is often associated with antimicrobial activity. Compounds containing indole derivatives have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The sulfonyl group may enhance this activity by improving solubility and bioavailability .

Anti-inflammatory Effects

The compound's potential to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Research on related compounds suggests that they can inhibit pro-inflammatory cytokines and enzymes, thus providing relief in conditions like arthritis .

Neuroprotective Effects

Indole derivatives are also explored for neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of these compounds to cross the blood-brain barrier and their antioxidant properties are key factors in their neuroprotective potential .

Case Studies

Several studies have highlighted the biological activities of related compounds, providing insights into the potential applications of 6-hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione.

Study 1: Anticancer Activity

A study published in the Bulletin of the Chemical Society of Ethiopia demonstrated that pyrimidine derivatives could effectively inhibit cancer cell lines through apoptosis induction mechanisms .

Study 2: Antimicrobial Efficacy

Research published in Molecules explored the antimicrobial properties of similar indole-sulfonamide compounds, showing significant inhibition against Gram-positive and Gram-negative bacteria .

Study 3: Anti-inflammatory Mechanisms

Another investigation focused on anti-inflammatory agents derived from pyrimidine structures, revealing their ability to reduce inflammation markers in animal models .

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with specific enzymes and receptors, modulating their activity. Its indole moiety facilitates binding to tryptophan and serotonin receptors, while the pyrimidinedione core interacts with nucleotide-binding sites.

Comparison with Similar Compounds

Conclusion

6-Hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a compound of significant interest due to its complex structure and versatile applications in various scientific fields. Its synthesis, reactivity, and unique properties make it a valuable tool in advancing research in chemistry, biology, and medicine.

Biological Activity

6-Hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a pyrimidinedione core with hydroxyl and methoxy groups, along with an indole moiety linked through a phenylsulfonyl group. The molecular formula is C19H20N2O5SC_{19}H_{20}N_2O_5S, and its molecular weight is approximately 392.44 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : It has been suggested that the compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it may affect the PI3K/Akt and MAPK pathways, leading to increased cell death in various cancer cell lines such as MCF-7 and HCT116 .
  • Case Studies : In vitro studies have shown that similar indole derivatives possess cytotoxic effects against glioblastoma multiforme cells. The derivatives were tested for their ability to decrease cell viability significantly .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that indole derivatives can exhibit antibacterial activity against a range of pathogens:

  • Antibacterial Effects : Studies have demonstrated that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound:

  • Neurotransmitter Modulation : There is evidence suggesting that compounds with similar structures can modulate neurotransmitter levels, potentially offering protective effects against neurodegenerative diseases . For example, they may enhance the release of neurotrophic factors that support neuronal survival.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of Staphylococcus aureus
NeuroprotectiveModulates neurotransmitter levels

Q & A

Q. How to validate analytical methods for quantifying the compound in complex matrices?

  • Methodological Answer :
  • Matrix Preparation : Spike plasma/tissue homogenates with the compound and extract via protein precipitation (acetonitrile) or solid-phase extraction .
  • Validation Parameters : Assess linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 ng/mL), and recovery (>90%) per ICH guidelines .

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